molecular formula C6H12ClNO3 B2975131 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride CAS No. 2137779-52-1

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2975131
CAS No.: 2137779-52-1
M. Wt: 181.62
InChI Key: DNQBKGCBKUKQHE-UHFFFAOYSA-N
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Description

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxy and carboxylic acid functional groups. One common method includes the alkylation of pyrrolidine with methoxyacetic acid, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, influencing biological pathways through its metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxypyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both methoxy and carboxylic acid functional groups on the pyrrolidine ring.

Properties

IUPAC Name

3-methoxypyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(5(8)9)2-3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQBKGCBKUKQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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